Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Oxetanyl)-3-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
1-(3-Oxetanyl)-3-piperidinamine represents a fascinating convergence of two highly sought-after structural motifs in contemporary drug discovery: the piperidine ring and the oxetane moiety. The piperidine scaffold is a cornerstone of many pharmaceuticals due to its ability to impart favorable pharmacokinetic properties and engage with a wide array of biological targets. Concurrently, the oxetane ring has gained significant traction as a "smart" functional group. It is recognized as a bioisostere for gem-dimethyl and carbonyl groups, often enhancing aqueous solubility, metabolic stability, and the three-dimensionality of drug candidates.[1][2] The combination of these two entities in 1-(3-Oxetanyl)-3-piperidinamine creates a chiral building block with significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and detailed protocols for its characterization.
Physicochemical and Predicted Properties
Direct experimental data for 1-(3-Oxetanyl)-3-piperidinamine is not extensively available in the public domain. However, by examining its constituent parts and structurally related analogs, we can predict its core properties with a reasonable degree of confidence.
| Property | Predicted/Inferred Value | Rationale and Supporting Data |
| Molecular Formula | C₈H₁₆N₂O | Based on its chemical structure.[] |
| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula.[] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogs such as (S)-3-Amino-1-N-Boc-piperidine are described as light yellow liquids or semi-solids.[4] |
| Boiling Point | > 160 °C (at 760 mmHg) | The boiling point of the parent (R)-3-Aminopiperidine is 157.9 °C. The addition of the oxetanyl group would be expected to increase this.[5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The presence of two amine functionalities and the ether oxygen of the oxetane ring suggests good solubility in polar and protic solvents. N-Boc protected aminopiperidines are soluble in DMSO.[6] The oxetane moiety is known to enhance aqueous solubility.[1][2] |
| pKa (of the piperidine amine) | ~10.3 - 10.5 | The predicted pKa of (R)-3-Aminopiperidine is 10.49±0.20.[5] The N-Boc analog has a predicted pKa of 10.35±0.20.[4] The electron-withdrawing effect of the oxetane alpha to an amine can reduce the pKa, though this effect diminishes with distance.[7] |
Synthesis and Reactivity
The synthesis of 1-(3-Oxetanyl)-3-piperidinamine can be logically approached through the N-alkylation of 3-aminopiperidine. The oxetane ring, while stable under many conditions, is susceptible to ring-opening reactions, particularly under acidic conditions.[7][8][9]
Proposed Synthetic Pathway
A common and efficient method for the synthesis of N-substituted piperidines is reductive amination. This would involve the reaction of 3-aminopiperidine with oxetan-3-one in the presence of a reducing agent.
Caption: Proposed synthetic route to 1-(3-Oxetanyl)-3-piperidinamine.
Reactivity Profile
The chemical behavior of 1-(3-Oxetanyl)-3-piperidinamine is dominated by the nucleophilicity of its two amine groups and the potential for the oxetane ring to undergo ring-opening reactions.
-
Amine Reactivity : Both the primary amine on the piperidine ring and the tertiary amine within the ring are nucleophilic and basic. They will readily react with acids to form salts. The primary amine can undergo standard reactions such as acylation, alkylation, and Schiff base formation.
-
Oxetane Ring Stability : The oxetane ring is generally stable under neutral and basic conditions. However, strong acids can catalyze its ring-opening.[7][8] This property can be exploited for further synthetic transformations. For instance, intramolecular ring-opening by a suitably positioned nucleophile can lead to the formation of bicyclic structures.[]
Experimental Protocols
Synthesis of (R)-1-(3-Oxetanyl)-3-piperidinamine
This protocol is a representative procedure based on established methods for reductive amination.
-
Preparation : To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Addition of Ketone : Add oxetan-3-one (1.1 eq) to the reaction mixture.
-
Reductive Amination : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.
Caption: Workflow for the synthesis of 1-(3-Oxetanyl)-3-piperidinamine.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Oxetane Protons : Expect multiplets in the range of 4.5-5.0 ppm corresponding to the -CH₂-O- protons of the oxetane ring.
-
Piperidine Protons : A complex series of multiplets between 1.5 and 3.5 ppm is expected for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded.
-
Amine Protons : A broad singlet corresponding to the primary amine (-NH₂) protons, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Oxetane Carbons : Signals for the oxetane carbons are expected in the range of 60-80 ppm.
-
Piperidine Carbons : The carbons of the piperidine ring will appear in the aliphatic region, typically between 20 and 60 ppm.
-
C-N Carbons : The carbons directly attached to nitrogen atoms will be in the more downfield portion of the aliphatic region.
Mass Spectrometry
Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 157.1. Fragmentation may involve the loss of the oxetane moiety or cleavage of the piperidine ring.[10][11]
Infrared (IR) Spectroscopy
-
N-H Stretch : A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch : Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
C-O Stretch : A strong C-O stretching band for the oxetane ether linkage is expected around 1100 cm⁻¹.[12]
Safety and Handling
As with any amine-containing compound, 1-(3-Oxetanyl)-3-piperidinamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood. The compound is expected to be a skin and eye irritant.[13] It is hygroscopic and should be stored under an inert atmosphere.[13]
Conclusion
1-(3-Oxetanyl)-3-piperidinamine is a valuable chiral building block with significant potential in medicinal chemistry. Its physicochemical properties, largely inferred from its constituent parts, make it an attractive scaffold for creating novel drug candidates with improved pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.
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